molecular formula C15H22N2O3 B13774817 Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- CAS No. 92700-21-5

Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-

Cat. No.: B13774817
CAS No.: 92700-21-5
M. Wt: 278.35 g/mol
InChI Key: QRSUEMINGJQHFV-UHFFFAOYSA-N
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Description

Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- is a chemical compound that belongs to the class of acetanilide derivatives. These compounds are characterized by the presence of an acetamido group attached to a phenyl ring. Acetanilide derivatives have been widely studied for their diverse pharmacological properties, including analgesic, antipyretic, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- typically involves the reaction of acetanilide with appropriate reagents to introduce the dimethylcarbamoylmethyl and propoxy groups. One common method involves the acetylation of aniline to form acetanilide, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- often involves large-scale acetylation reactions using acetic anhydride and aniline, followed by subsequent reactions to introduce the dimethylcarbamoylmethyl and propoxy groups. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Properties

CAS No.

92700-21-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

QRSUEMINGJQHFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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